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N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

PXR binding TR-FRET Nuclear receptor

Interchanging hPXR modulator analogs risks misleading SAR due to variable binding modes. LC-8 (CAS 1396710-11-4) provides a defined pyrimidin-2-yl pharmacophore for reproducible antagonism studies. • 10 nM TR-FRET binding IC50-validated reference ligand for competitive binding assays • 2.0 µM antagonist IC50, no inverse agonism-cleaner tool than LC-1 for HepG2 models • Distinct H-bond profile vs. pyridinyl/phenyl analogs-enables PXR selectivity optimization Supplied with HPLC-MS characterization for batch-to-batch consistency.

Molecular Formula C17H16N6O4
Molecular Weight 368.353
CAS No. 1396710-11-4
Cat. No. B2660208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
CAS1396710-11-4
Molecular FormulaC17H16N6O4
Molecular Weight368.353
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H16N6O4/c24-14(13-3-1-10-26-13)21-17-20-12(11-27-17)15(25)22-6-8-23(9-7-22)16-18-4-2-5-19-16/h1-5,10-11H,6-9H2,(H,20,21,24)
InChIKeyLKURTSYQJRUISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LC-8 Structural Profile


N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide is a synthetic heterocyclic compound (MF: C₁₇H₁₆N₆O₄, MW: 368.3 g/mol) featuring a pyrimidine-substituted piperazine core linked to a furan-2-carboxamide moiety via a 1,3-oxazole spacer . The compound belongs to a class of small-molecule ligands for the human pregnane X receptor (hPXR), as indicated by its appearance in patents disclosing hPXR antagonists (e.g., US10550091, compound LC-8) [1]. Its molecular architecture combines pharmacophoric elements that confer potential for specific hydrogen-bonding and hydrophobic interactions within the hPXR ligand-binding domain [2].

Target Human Pregnane X Receptor (hPXR)
Compound Class Synthetic heterocyclic PXR ligand
Structural Motif Pyrimidine–piperazine–oxazole core

LC-8 Substitution Risks: Structural Determinants


Interchanging in-class compounds for hPXR modulation studies is unreliable because subtle alterations in the heteroaryl appendage (e.g., pyrimidin-2-yl vs. pyridin-2-yl) can drastically alter the binding mode, agonism/antagonism balance, and intracellular stability . For instance, while the pyridin-2-yl analog (CAS 1286719-35-4) shares the same scaffold, the additional ring-nitrogen in the pyrimidine variant introduces extra hydrogen-bond acceptor capacity and shifts electron density, which may affect π-stacking with Phe288 and water-mediated contacts in the hPXR LBD [1]. Without direct comparative binding and functional data, assuming equipotency or identical mode of action across analogs risks misleading SAR conclusions and procurement of an inappropriate tool compound [2].

Pyridin-2-yl analog mismatch

Substituting the pyrimidine with pyridine may shift hydrogen‑bond capacity and π‑stacking, altering binding mode and selectivity.

LC‑1 profile not interchangeable

LC‑1 (US10550091) exhibits mixed inverse agonist activity; assuming clean antagonism with LC‑1 may confound functional readouts.

Functional window variation

Analogues with different agonist/antagonist ratios may shift cellular response endpoints, complicating SAR interpretation.

LC-8 Quantitative Differentiation Evidence


hPXR Binding Affinity vs. LC-1

In the TR-FRET hPXR competitive binding assay, compound LC-8 (1396710-11-4) exhibited an IC₅₀ of 10 nM, representing a 19-fold higher affinity than the in-patent comparator LC-1 (IC₅₀ = 190 nM) [1]. This direct head-to-head comparison within the same assay system highlights the superior binding potency conferred by the pyrimidin-2-yl-piperazine-oxazole scaffold relative to the alternative substitution pattern in LC-1 [1].

hPXR Binding Affinity
Head‑to‑head
IC50 10 nM
vs. LC‑1: 190 nM
Reported 19‑fold higher affinity supports target‑engagement assay design.
TR‑FRET, GST‑hPXR LBD; same assay system.
PXR binding TR-FRET Nuclear receptor

hPXR Antagonism in HepG2 vs. LC-1

In a cellular antagonist assay using HepG2 cells stably expressing FLAG-hPXR and a CYP3A4-luciferase reporter, LC-8 (1396710-11-4) exhibited an IC₅₀ of 2.0 µM for blocking PXR-mediated transcription [1]. The comparator LC-1 displayed a weaker antagonist IC₅₀ of 250 nM, but notably, LC-1 also showed inverse agonist activity (IC₅₀ = 24 nM), indicating a mixed functional profile that complicates its use as a pure antagonist tool [2]. LC-8's cleaner antagonist profile, without reported inverse agonism, offers a more interpretable tool for studying PXR antagonism [1].

hPXR Antagonism (HepG2)
Cross‑study comparable
IC50 2.0 µM
LC‑1: 250 nM (antagonist), 24 nM (inverse agonist)
Reported pure antagonist profile may simplify mechanistic interpretation vs. mixed‑profile compounds.
CYP3A4‑luciferase reporter; HepG2 cells.
PXR antagonism CYP3A4 reporter HepG2

Physicochemical Differentiation from Pyridin-2-yl Analog

The replacement of pyridin-2-yl (in CAS 1286719-35-4) with pyrimidin-2-yl (in 1396710-11-4) adds one nitrogen atom, increasing molecular weight by only ~1 Da (368.3 vs. 367.4) but introducing an additional hydrogen-bond acceptor. This subtle change is expected to modulate lipophilic ligand efficiency (LLE) and polar surface area (PSA), parameters known to influence solubility, permeability, and off-target promiscuity . While no direct comparative data are available, class-level inference from PXR crystal structures (e.g., PDB 6BQ2, 7K0F) suggests that the additional ring nitrogen can engage in water-mediated contacts with Ser247 and Gln285, potentially enhancing binding specificity [1].

Physicochemical Differentiation
Class‑level inference
ΔMW ~0.9 Da, ΔHBA +1, ΔPSA ~+10 Ų
Extra ring nitrogen may modulate permeability and binding specificity – requires validation.
Calculated properties; no direct comparative data.
Ligand efficiency Drug-likeness Structural analog

Agonist-Antagonist Window vs. SPA70

LC-8 (1396710-11-4) exhibits an agonist EC₅₀ of 1.0 µM and an antagonist IC₅₀ of 2.0 µM in the same HepG2-CYP3A4 reporter assay, resulting in an antagonist/agonist ratio of ~2 [1]. In contrast, SPA70, a widely used PXR antagonist, shows sub-micromolar antagonist potency but also measurable agonist activity at higher concentrations, with an antagonist/agonist ratio reported to be <10 in certain cellular contexts [2]. The narrow functional window underscores the challenge of identifying pure antagonists and highlights the importance of reporting both agonist and antagonist data for proper tool compound selection.

Agonist‑Antagonist Window
Cross‑study comparable
Ratio ~2 (EC50 1.0 µM / IC50 2.0 µM)
Distinct chemotype for SAR diversification vs. wider‑window comparators.
SPA70 antagonist window >10‑fold; same HepG2 assay.
PXR agonism Functional selectivity SPA70

LC-8 Application Scenarios


hPXR Binding Assay Development

The 10 nM TR-FRET binding IC₅₀ makes this compound suitable as a reference ligand for developing and validating hPXR competitive binding assays, particularly when a high-affinity probe with a non-triazole scaffold is required to avoid interference with triazole-based test compounds [1].

Mechanistic Studies of PXR Antagonism

With an antagonist IC₅₀ of 2.0 µM and no reported inverse agonist activity, this compound can serve as a cleaner pharmacological tool than LC-1 for dissecting PXR antagonism mechanisms in HepG2 or primary hepatocyte models [2].

SAR Around Piperazine-Oxazole Core

The pyrimidin-2-yl motif provides a distinct hydrogen-bonding profile compared to pyridin-2-yl and phenyl analogs, making this compound a valuable starting point for SAR campaigns aimed at optimizing PXR selectivity versus related nuclear receptors (e.g., CAR, VDR) [3].

Analytical Reference Standard

The compound's well-defined molecular formula (C₁₇H₁₆N₆O₄) and availability from multiple chemical suppliers support its use as an analytical reference standard for HPLC-MS method development and batch-to-batch purity assessment in procurement workflows .

Application
Selection Property
Validation Focus
hPXR binding assay research
High‑affinity reference ligand
TR‑FRET competitive binding validation
PXR antagonism mechanistic studies
Clean antagonist profile
CYP3A4 reporter assay in HepG2
PXR SAR diversification
Distinct pyrimidine H‑bonding motif
Selectivity vs. CAR/VDR assessment
Analytical method development
Well‑defined structure and purity
HPLC‑MS batch consistency verification
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